Lappaol F

Overview

Description

Lappaol F is a novel anticancer agent isolated from the plant Arctium lappa L., commonly known as burdock. This compound has shown significant potential in suppressing cancer cell growth in various human cancer cell lines. It induces cell cycle arrest and apoptosis, making it a promising candidate for anticancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lappaol F is primarily isolated from the seeds of Arctium lappa L. using bioactivity-guided isolation and fractionation techniques. The seeds are extracted with ethanol, and the extract is then subjected to various chromatographic techniques to isolate this compound .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than synthetic production.

Chemical Reactions Analysis

Types of Reactions: Lappaol F undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Efficacy in Cancer Treatment

Lappaol F has demonstrated significant anticancer activity across a range of cancer types:

- Breast Cancer : In studies involving MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive) cell lines, this compound effectively inhibited cell growth and induced apoptosis . The compound was also noted to downregulate vimentin and upregulate ZO-1 levels in tumor tissues, indicating a potential role in reversing epithelial-mesenchymal transition (EMT), a process associated with metastasis .

- Colorectal Cancer : Research indicates that this compound can induce S phase arrest by activating CDKN1C/p57 in colorectal cancer cells, further supporting its role as a potential therapeutic agent against this malignancy .

- Xenograft Models : In vivo studies using nude mice bearing xenograft tumors have shown that this compound significantly inhibits tumor growth without causing notable toxicity to the host organisms. This suggests a favorable safety profile for further development .

Potential for Clinical Application

The promising preclinical findings regarding this compound's anticancer properties suggest several avenues for clinical application:

- Combination Therapy : Given its ability to enhance the efficacy of other chemotherapeutic agents, such as doxorubicin, through mechanisms that reverse multidrug resistance (MDR), this compound could be integrated into combination therapy regimens .

- Targeted Therapy : Its ability to target multiple oncogenic pathways makes this compound a candidate for development as a targeted therapy for various cancers, particularly those with poor prognosis due to high levels of mutant p53 or c-Myc.

- Adjuvant Treatment : The low cytotoxicity towards normal cells positions this compound as a potential adjuvant treatment that could enhance the efficacy of existing chemotherapy while minimizing adverse effects.

Data Summary

The following table summarizes key findings related to the applications of this compound:

| Application Area | Findings |

|---|---|

| Mechanism | Induces G1/G2 cell cycle arrest; activates p21/p27; induces apoptosis via caspase activation |

| Breast Cancer Efficacy | Inhibits growth in MDA-MB-231 and MCF-7; downregulates vimentin; reverses EMT |

| Colorectal Cancer Efficacy | Induces S phase arrest via CDKN1C/p57 activation |

| Xenograft Studies | Significant tumor growth inhibition in vivo with minimal toxicity |

| Combination Potential | Enhances effects of doxorubicin; potential to reverse MDR |

Mechanism of Action

Lappaol F exerts its effects by inducing cell cycle arrest at the G1 and G2 phases and promoting apoptosis. It achieves this by modulating the expression and function of key cell cycle regulators such as p21, p27, cyclin B1, and cyclin-dependent kinase 1 (CDK1). Additionally, this compound activates caspases, which are crucial for the execution of apoptosis .

Comparison with Similar Compounds

Lappaol F is unique among lignans isolated from Arctium lappa L. due to its potent anticancer activity. Similar compounds include:

Arctigenin: Another lignan from Arctium lappa L. that also exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation.

Lappaol A and Lappaol C: These compounds share structural similarities with this compound and have shown varying degrees of biological activity.

In comparison, this compound stands out for its strong growth inhibitory effects on tumor cells and minimal cytotoxic effects on non-tumorigenic cells .

Biological Activity

Lappaol F (LAF), a natural lignan derived from the plant Arctium lappa (commonly known as burdock), has garnered significant attention for its potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and implications for therapeutic development.

Chemical Structure and Properties

This compound is classified as a dibenzylbutyrolactone lignan. Its structure allows it to interact with various biological pathways, making it a candidate for anticancer therapy. The compound has been shown to exhibit low toxicity towards normal cells while effectively targeting cancerous cells.

Cell Cycle Regulation

This compound has been demonstrated to induce cell cycle arrest in cancer cells, particularly at the G1 and G2 phases. This arrest is associated with the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and the downregulation of cyclin B1 and CDK1. The following table summarizes the effects of this compound on key cell cycle regulators:

| Cell Cycle Phase | Regulatory Protein | Effect of this compound |

|---|---|---|

| G1 | p21 | Upregulated |

| G1 | p27 | Upregulated |

| G2 | Cyclin B1 | Downregulated |

| G2 | CDK1 | Downregulated |

Studies indicate that depletion of p21 significantly diminishes this compound's ability to induce G2 arrest, highlighting p21's critical role in mediating these effects .

Induction of Apoptosis

This compound also promotes apoptosis in various cancer cell lines by activating caspases, which are essential for the apoptotic process. In vitro studies have shown that LAF treatment leads to increased caspase-3, -8, and -9 activity, suggesting a robust apoptotic response in treated cells .

In Vitro Studies

Numerous studies have assessed the efficacy of this compound against various cancer cell lines:

- HeLa (cervical cancer) : IC50 = 41.5 µmol/L

- MDA-MB-231 (breast cancer) : IC50 = 26.0 µmol/L

- SW480 (colorectal cancer) : IC50 = 45.3 µmol/L

- PC3 (prostate cancer) : IC50 = 42.9 µmol/L

These results illustrate LAF's potent inhibitory effects on tumor cell proliferation across multiple cancer types .

In Vivo Studies

In vivo experiments using xenograft models have shown that this compound significantly inhibits tumor growth without notable toxicity to the host organisms. For instance, BALB/c nude mice injected with colon cancer cells showed reduced tumor sizes when treated with LAF compared to controls .

Additional Biological Activities

Beyond its anticancer properties, this compound has been reported to have anti-inflammatory effects by inhibiting nitric oxide production in response to lipopolysaccharide (LPS) stimulation. This suggests potential applications in treating inflammatory diseases as well .

Case Studies and Clinical Implications

While most studies have focused on preclinical models, the promising results indicate that this compound could be developed into an effective therapeutic agent for cancer treatment. Its ability to selectively target cancer cells while sparing normal cells positions it as a noteworthy candidate in the field of oncology.

Q & A

Basic Research Questions

Q. How can researchers isolate and purify Lappaol F from natural sources with minimal degradation?

- Methodological approach : Use column chromatography with gradient elution (e.g., silica gel, Sephadex LH-20) followed by HPLC validation. Track purity via NMR (¹H/¹³C) and mass spectrometry (HR-ESI-MS) to confirm structural integrity .

- Key considerations : Optimize solvent systems (e.g., chloroform-methanol gradients) to prevent compound oxidation. Document retention times and solvent ratios for reproducibility.

Q. What analytical techniques are most reliable for structural identification of this compound derivatives?

- Framework : Combine spectroscopic methods (UV, IR) with advanced NMR techniques (COSY, HMBC) to resolve stereochemistry. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

- Data contradiction resolution : Compare spectral data with existing databases (e.g., SciFinder, Reaxys) to resolve discrepancies in peak assignments .

Advanced Research Questions

Q. How do in vitro and in vivo bioactivity profiles of this compound differ, and what experimental designs address these gaps?

- Experimental design :

- In vitro : Use cell-based assays (e.g., MTT for cytotoxicity) with standardized positive controls (e.g., doxorubicin).

- In vivo : Employ murine models with pharmacokinetic profiling (plasma half-life, tissue distribution) via LC-MS/MS .

Q. What statistical approaches resolve conflicting data on this compound’s dose-dependent effects in cancer models?

- Methodology : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) with bootstrapping to assess confidence intervals. Use ANOVA for multi-group comparisons and post hoc tests (Tukey’s HSD) to identify outliers .

- Reproducibility : Report raw data and processing scripts in supplementary materials to enable meta-analyses .

Q. How can researchers optimize this compound’s stability in long-term pharmacological studies?

- Framework :

- Accelerated stability testing : Expose samples to varied pH, temperature, and light conditions. Monitor degradation via UPLC-PDA at timed intervals .

- Data interpretation : Use Arrhenius equations to predict shelf-life under standard storage conditions .

Q. Tables for Methodological Reference

Table 1. Frameworks for Structuring this compound Research Questions

Table 2. Key Analytical Parameters for this compound Characterization

Properties

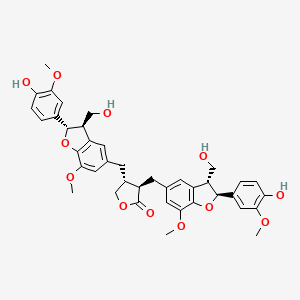

IUPAC Name |

(3R,4R)-3,4-bis[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42O12/c1-46-32-15-22(5-7-30(32)43)36-28(17-41)26-11-20(13-34(48-3)38(26)51-36)9-24-19-50-40(45)25(24)10-21-12-27-29(18-42)37(52-39(27)35(14-21)49-4)23-6-8-31(44)33(16-23)47-2/h5-8,11-16,24-25,28-29,36-37,41-44H,9-10,17-19H2,1-4H3/t24-,25+,28-,29-,36+,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNKOCZXAVTXTG-NYGVLQSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CC4COC(=O)C4CC5=CC6=C(C(=C5)OC)OC(C6CO)C7=CC(=C(C=C7)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C[C@H]4COC(=O)[C@@H]4CC5=CC6=C(C(=C5)OC)O[C@@H]([C@H]6CO)C7=CC(=C(C=C7)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318593 | |

| Record name | Lappaol F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

714.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69394-17-8 | |

| Record name | Lappaol F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69394-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lappaol F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069394178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lappaol F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAPPAOL F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CE539C44W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.